2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide
Description
2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes an azetidine ring, which is a four-membered nitrogen-containing ring, and an acetamide group, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-12(2)18(14-7-5-4-6-8-14)16(20)11-21-15-9-17(10-15)13(3)19/h12,14-15H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUSCTNQGDGUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1)C(=O)COC2CN(C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide typically involves multiple steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids. Common reagents for this step include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.
-
Acetylation: : The azetidine ring is then acetylated using acetic anhydride (Ac2O) or acetyl chloride (CH3COCl) in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.
-
Etherification: : The hydroxyl group of the azetidine ring is converted to an ether linkage by reacting with an appropriate alkyl halide, such as cyclohexyl bromide, under basic conditions.
-
Amidation: : Finally, the compound is subjected to amidation with N-cyclohexyl-N-propan-2-ylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carbonyl groups in the compound, converting them to alcohols or amines. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ether linkage or the acetamide group. Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: N-oxides, hydroxylated derivatives
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of azetidine-containing molecules in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The azetidine ring and acetamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexylacetamide
- 2-(1-acetylazetidin-3-yl)oxy-N-propan-2-ylacetamide
- 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-methylacetamide
Uniqueness
Compared to similar compounds, 2-(1-acetylazetidin-3-yl)oxy-N-cyclohexyl-N-propan-2-ylacetamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both cyclohexyl and propan-2-yl groups provides a distinct steric and electronic environment, influencing its interactions and stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
